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Compound of Interest

Compound Name: 3-Pyridineacetic acid, 5-chloro-

CAS No.: 39891-11-7

Cat. No.: B3190167

Get Quote

As a Senior Application Scientist, interpreting the spectroscopic data of heterocyclic building

blocks requires more than just reading chemical shifts—it demands a deep understanding of

the electronic environments and molecular dynamics at play.

(5-Chloropyridin-3-yl)acetic acid is a highly versatile scaffold frequently utilized in medicinal

chemistry and agrochemical development. The presence of both a basic pyridine nitrogen and

an acidic carboxyl group, coupled with the inductive effects of a halogen, creates a complex

electronic landscape. This whitepaper provides an authoritative, in-depth guide to the

spectroscopic elucidation of this compound, detailing the causality behind its spectral

signatures and outlining self-validating protocols for rigorous laboratory analysis.

Structural & Physicochemical Profiling
Before diving into spectral interpretation, it is critical to establish the baseline physicochemical

properties of the molecule. The 3,5-disubstitution pattern on the pyridine ring fundamentally

dictates its behavior in solution and the gas phase[1].

Table 1: Key Physicochemical Properties
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Property Value Causality / Significance

Chemical Name
2-(5-Chloropyridin-3-yl)acetic

acid

IUPAC standard

nomenclature[2].

CAS Number 39891-11-7
Unique identifier for

commercial sourcing[3].

Molecular Formula C7H6ClNO2
Dictates the exact mass and

isotopic envelope[1].

Molecular Weight 171.58 g/mol

Average mass used for

standard molarity

calculations[1].

Exact Mass 171.0087 Da
Target monoisotopic mass for

HRMS validation[1].

Canonical SMILES O=C(O)CC1=CN=CC(Cl)=C1
Represents the 2D connectivity

of the molecule[2].

TPSA 50.2 Å²
Indicates moderate polarity,

influencing solvent choice[1].

Causality in Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of (5-Chloropyridin-3-yl)acetic acid are defined by the profound

electronic influence of the pyridine nitrogen. The nitrogen atom withdraws electron density via

both inductive and resonance mechanisms, severely deshielding the alpha protons (C2-H and

C6-H). The chlorine atom at C5 introduces a competing effect: it is inductively withdrawing but

resonance donating. However, proximity to the nitrogen dominates the local environment.

Because the molecule is 3,5-disubstituted, there are no adjacent protons on the aromatic ring,

eliminating standard ortho-coupling (typically 7–9 Hz). Instead, we observe fine meta-coupling

(J ≈ 2.0 Hz) between C2-H, C4-H, and C6-H.

Table 2: 1H NMR Assignments (DMSO-d6, 400 MHz)
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Position Shift (ppm) Multiplicity J (Hz) Int.
Assignment
Causality

COOH 12.50 br s - 1H

Highly

deshielded

acidic proton;

broad due to

rapid solvent

exchange.

C6-H 8.55 d 2.0 1H

Alpha to N,

adjacent to

Cl;

experiences

maximum

inductive

deshielding.

C2-H 8.45 d 2.0 1H

Alpha to N,

adjacent to

the acetic

group; strong

anisotropic

deshielding.

C4-H 7.85 t 2.0 1H

Gamma to N;

meta-coupled

to both C2-H

and C6-H,

appearing as

a triplet.

CH2 3.70 s - 2H

Aliphatic

methylene

isolated

between the

aromatic ring

and carboxyl

group.
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Table 3: 13C NMR Assignments (DMSO-d6, 100 MHz)

Position Shift (ppm) Type
Assignment
Causality

C=O 172.0 Cq

Carboxyl carbon;

heavily deshielded by

the double bond to

oxygen.

C2 148.5 CH

Alpha to N; strong

inductive withdrawal

from the heteroatom.

C6 147.2 CH

Alpha to N, beta to Cl;

slightly shielded

relative to C2 via Cl

resonance.

C4 135.4 CH

Gamma to N;

standard aromatic

region.

C3 133.1 Cq

Substituted with the

electron-withdrawing

acetic acid moiety.

C5 131.0 Cq

Substituted with

Chlorine; heavy atom

effect shifts it slightly

upfield.

CH2 37.5 CH2
Standard aliphatic

methylene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is

dominated by the carboxylic acid and the heteroaromatic ring:
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O-H Stretch (3300–2500 cm⁻¹): Appears as a massive, broad band due to extensive

intermolecular hydrogen bonding (dimerization) in the solid state.

C=O Stretch (~1710 cm⁻¹): A sharp, intense peak characteristic of the carboxylic acid

carbonyl.

C=N and C=C Ring Stretches (1580, 1420 cm⁻¹): Multiple sharp bands corresponding to the

skeletal vibrations of the pyridine ring.

C-Cl Stretch (~1050 cm⁻¹): A distinct, moderate-intensity band in the fingerprint region

confirming the halogen substitution.

High-Resolution Mass Spectrometry (HRMS)
In positive electrospray ionization (ESI+), the basic pyridine nitrogen (pKa ~ 5.2) readily

accepts a proton, making positive mode highly efficient. The presence of a single chlorine atom

is unambiguously confirmed by the characteristic M : M+2 isotopic ratio of 3:1 (due to ³⁵Cl and

³⁷Cl).

Table 4: HRMS (ESI+) Fragmentation Data
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Ion Type m/z (Theoretical) Formula
Causality /
Mechanism

[M+H]⁺ (³⁵Cl) 172.0160 C7H7ClNO2⁺

Protonation of the

basic pyridine

nitrogen.

[M+H]⁺ (³⁷Cl) 174.0130 C7H7(³⁷Cl)NO2⁺

Characteristic M+2

isotopic signature (3:1

abundance).

[M+H - H2O]⁺ 154.0054 C7H5ClNO⁺

Collision-induced

neutral loss of water

forming an acylium

ion.

[M+H - H2O - CO]⁺ 126.0105 C6H5ClN⁺

Extrusion of carbon

monoxide from the

highly reactive

acylium ion.

Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in data acquisition, protocols must be designed as self-

validating systems. The following workflows incorporate mandatory Quality Assurance (QA)

checkpoints.

Protocol 1: Self-Validating NMR Acquisition
Why DMSO-d6? The compound contains both a basic pyridine and an acidic carboxyl group,

leading to zwitterionic tendencies that limit solubility in non-polar solvents like CDCl3. DMSO-

d6 disrupts hydrogen bonds, ensuring complete dissolution.

Sample Preparation: Weigh exactly 15 mg of (5-Chloropyridin-3-yl)acetic acid and dissolve in

0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane) as an internal

standard. Transfer to a 5 mm precision NMR tube.

Probe Tuning & Matching: Insert the sample into the spectrometer. Manually tune and match

the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and
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prevent RF reflection.

Locking & Shimming (Validation Check 1): Lock the magnetic field to the deuterium signal of

DMSO. Perform gradient shimming. Validation: Run a quick 1D ¹H prescan. The Full-Width

at Half-Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is broader, re-shim the

magnet.

Acquisition:

¹H NMR: Execute the zg30 pulse sequence. Set Number of Scans (NS) = 16, D1

(relaxation delay) = 2 seconds.

¹³C NMR: Execute the zgpg30 (proton-decoupled) sequence. Set NS = 512, D1 = 2

seconds to account for the longer T1 relaxation times of quaternary carbons (C3, C5,

C=O).

Processing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier

Transformation. Phase the spectrum manually and apply baseline correction.

Protocol 2: LC-HRMS Analytical Workflow
Why ESI+? The acidic mobile phase ensures the pyridine nitrogen is fully protonated prior to

entering the mass analyzer.

System Suitability (Validation Check 1): Inject a solvent blank (50:50 Water:Acetonitrile) to

establish a baseline and confirm the absence of carryover. Inject a known reference

standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error).

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50

Water:Acetonitrile containing 0.1% Formic Acid.

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a

gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of

0.4 mL/min.

Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the

capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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MS/MS Acquisition: Isolate the precursor ion at m/z 172.01 using the quadrupole. Apply a

collision energy (CE) ramp of 15–30 eV in the collision cell to induce fragmentation.

Mechanistic & Logical Visualizations
The following diagrams map the logical progression of the mass spectrometric fragmentation

and the NMR validation workflow.

[M+H]+
m/z 172.01

[M+H - H2O]+
m/z 154.00 - H2O (18 Da)

[M+H - CO2]+
m/z 128.02

 - CO2 (44 Da)

[M+H - H2O - CO]+
m/z 126.01

 - CO (28 Da)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathways for (5-Chloropyridin-3-yl)acetic acid.
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1. Sample Preparation
Dissolve 15 mg in DMSO-d6

2. Probe Tuning
Optimize RF circuit

3. Locking & Shimming
Lock 2H, optimize B0

4. Acquisition
Run zg30 / zgpg30

5. QA Processing
Phasing & Baseline Corr.

Click to download full resolution via product page

Caption: Standardized self-validating NMR acquisition workflow for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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